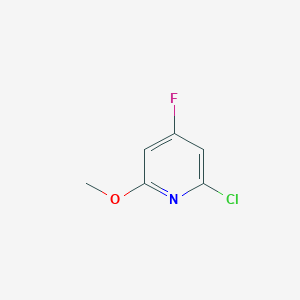

2-Chloro-4-fluoro-6-methoxypyridine

説明

Contextualization within Halogenated Pyridine (B92270) Chemistry

Halogenated pyridines are a class of heterocyclic compounds that are structurally related to pyridine, a six-membered aromatic ring containing one nitrogen atom. wikipedia.org The incorporation of halogen atoms (F, Cl, Br, I) onto the pyridine ring significantly alters its electronic properties and reactivity. This makes them crucial intermediates in the synthesis of a wide array of functionalized pyridine derivatives. agropages.com

The presence of multiple, different halogen atoms, as seen in compounds like 2-chloro-6-fluoropyridine, allows for selective, stepwise reactions. chemicalbook.com This differential reactivity is a cornerstone of modern organic synthesis, enabling the controlled construction of complex molecular architectures.

Overview of Research Trajectories for Aryl Halides as Synthetic Precursors

Aryl halides, which include halogenated pyridines, are fundamental building blocks in organic chemistry. taylorandfrancis.com They serve as precursors in a multitude of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which form new carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in the synthesis of biaryl compounds, which are found in many pharmaceuticals and specialty chemicals. taylorandfrancis.com

Research in this area focuses on developing more efficient, selective, and environmentally benign catalytic systems for the activation of the carbon-halogen bond. mdpi.comnih.gov The use of transition metal catalysts, often based on palladium, copper, or nickel, has revolutionized the utility of aryl halides. taylorandfrancis.comnih.gov Recent trends include the development of reactions that can proceed under milder conditions and the use of more abundant and less expensive metals as catalysts. nih.gov Furthermore, the direct functionalization of C-H bonds in aromatic systems is an increasingly important area of research, offering alternative synthetic routes that avoid the pre-functionalization required for aryl halides. researchgate.net

The specific reactivity of an aryl halide is influenced by the nature of the halogen, with the order of reactivity generally being I > Br > Cl > F for many cross-coupling reactions. This allows for selective transformations in polyhalogenated aromatic compounds.

Historical Development of Synthetic Approaches to Poly-substituted Pyridines

The synthesis of pyridine and its derivatives has a long history, with the first major synthesis of pyridine derivatives being described by Arthur Rudolf Hantzsch in 1881. wikipedia.org The Hantzsch pyridine synthesis typically involves the condensation of a β-keto ester, an aldehyde, and ammonia (B1221849). wikipedia.org Over the years, numerous other methods have been developed to access the pyridine core. illinois.edu

The development of methods for creating poly-substituted pyridines, where multiple hydrogen atoms on the ring are replaced by other functional groups, has been a significant area of research. acs.orgnih.gov Early methods often relied on the functionalization of pre-existing pyridine rings through electrophilic or nucleophilic substitution reactions. However, these methods can suffer from issues with regioselectivity, especially when multiple substituents are present.

More modern approaches focus on the construction of the pyridine ring from acyclic precursors, which allows for greater control over the final substitution pattern. nih.gov These methods include various cycloaddition and condensation strategies. acs.orgnih.gov The advent of transition metal-catalyzed cross-coupling reactions has also provided powerful tools for the late-stage functionalization of pyridines, allowing for the introduction of a wide variety of substituents with high precision. acs.org The synthesis of highly functionalized pyridines is crucial for the development of new drugs and materials, as the substitution pattern on the pyridine ring plays a critical role in determining the biological activity and physical properties of the molecule. illinois.edunih.gov

Interactive Data Tables

Table 1: Properties of Related Halogenated Pyridines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Chloro-6-methoxypyridine (B123196) | 17228-64-7 | C₆H₆ClNO | 143.57 | 185-186 |

| 2-Fluoro-6-methoxypyridine | 116241-61-3 | C₆H₆FNO | 127.12 | Not available |

| 2-Chloro-4-methoxypyridine | 17228-69-2 | C₆H₆ClNO | 143.57 | 224-225 |

| 2-Chloro-6-fluoropyridine | 20885-12-5 | C₅H₃ClFN | 131.54 | 169.2±20.0 |

| 2-Fluoro-4-iodo-6-methoxypyridine | Not available | C₆H₅FINO | 253.01 | Not available |

Data sourced from publicly available chemical databases. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comnih.gov

Structure

3D Structure

特性

IUPAC Name |

2-chloro-4-fluoro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXDGCSXOMULNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 2 Chloro 4 Fluoro 6 Methoxypyridine

Regioselective Synthesis Strategies

The precise placement of substituents on the pyridine (B92270) ring is paramount in the synthesis of 2-Chloro-4-fluoro-6-methoxypyridine. Several advanced strategies can be employed to achieve the desired 2,4,6-substitution pattern.

Nucleophilic Aromatic Substitution Precursor Routes

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient heterocyclic systems like pyridine. The inherent electronic properties of the pyridine ring direct nucleophilic attack to the 2- and 4-positions, making it a suitable strategy for the synthesis of the target compound. stackexchange.com A plausible SNAr-based approach would commence with a readily available, polysubstituted pyridine precursor.

One potential route begins with a dichlorofluoropyridine derivative. For instance, starting with a precursor like 2,6-dichloro-4-fluoropyridine, a regioselective nucleophilic substitution can be envisioned. The chlorine atoms at the 2- and 6-positions are activated towards nucleophilic attack by the electron-withdrawing nitrogen atom. The methoxy (B1213986) group can then be introduced by reacting the precursor with a methoxide (B1231860) source, such as sodium methoxide. The regioselectivity of this reaction would be crucial. While both chlorine atoms are activated, subtle differences in the electronic environment and steric hindrance around the 2- and 6-positions could favor substitution at one site over the other. Typically, in such systems, the reaction conditions can be tuned to favor monosubstitution.

Table 1: Hypothetical Regioselective Methoxylation of a Dichlorofluoropyridine Precursor

| Entry | Precursor | Reagent | Solvent | Temperature (°C) | Product |

| 1 | 2,6-Dichloro-4-fluoropyridine | Sodium Methoxide (1 eq.) | Methanol | 50-70 | This compound |

It is important to note that careful control of stoichiometry and reaction conditions would be necessary to minimize the formation of the isomeric 2-fluoro-4-methoxy-6-chloropyridine and the disubstituted product, 2,6-dimethoxy-4-fluoropyridine. The higher electronegativity of fluorine generally makes it a better leaving group in SNAr reactions on aromatic rings; however, in pyridines, the position of the substituent relative to the nitrogen atom plays a more significant role in determining reactivity. nih.govmdpi.com

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) offers an alternative and highly regioselective strategy for the synthesis of polysubstituted pyridines. This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, followed by quenching with an electrophile.

For the synthesis of this compound, a DoM strategy could be designed starting from a simpler substituted pyridine. For example, one could start with a 4-fluoropyridine derivative bearing a suitable DMG at the 2- or 6-position. A methoxy group can itself act as a directing group, albeit a weaker one. A more robust approach might involve a precursor like 2-chloro-4-fluoropyridine (B1362352). The chlorine atom can direct metalation to the 3-position. However, to achieve the desired 2,4,6-substitution pattern, a more elaborate strategy would be required, possibly involving multiple DoM steps and functional group interconversions.

A hypothetical DoM route could involve a sequence such as:

Start with a 4-fluoropyridine.

Introduce a directing group at the 2-position.

Perform a DoM at the 3-position and introduce a placeholder group.

Introduce the methoxy group at the 6-position via SNAr.

Convert the placeholder group at the 3-position to a chloro group.

This multi-step approach, while potentially longer, offers a high degree of control over the final substitution pattern.

Cycloaddition Reactions for Pyridine Ring Construction

Instead of functionalizing a pre-existing pyridine ring, cycloaddition reactions allow for the construction of the pyridine core with the desired substituents already in place. The [2+2+2] cycloaddition of alkynes and nitriles, catalyzed by transition metals, is a powerful method for the de novo synthesis of pyridines. researchgate.netrsc.org

To synthesize this compound via this route, one would need to select appropriate alkyne and nitrile precursors. For instance, a combination of a chlorinated alkyne, a fluorinated alkyne, and a nitrile bearing a methoxy group could potentially cyclize to form the desired pyridine. The challenge in this approach lies in controlling the regioselectivity of the cycloaddition to obtain the correct arrangement of substituents.

Another cycloaddition strategy involves the Diels-Alder reaction of a substituted 1,2,4-triazine with an appropriate dienophile. The initial cycloadduct can then undergo a retro-Diels-Alder reaction to extrude nitrogen gas and form the pyridine ring. By carefully choosing the substituents on the triazine and the dienophile, a specific polysubstituted pyridine can be synthesized. google.com

Table 2: Potential Precursors for Cycloaddition Synthesis

| Reaction Type | Precursor 1 | Precursor 2 | Precursor 3 | Catalyst/Conditions |

| [2+2+2] Cycloaddition | Chloroacetylene | Fluoroacetylene | Methoxyacetonitrile | Transition Metal Catalyst |

| Diels-Alder | Substituted 1,2,4-triazine | Substituted alkyne | - | Thermal or Lewis Acid |

Functional Group Interconversion Pathways

Halogenation and Fluorination Methodologies

Halogenation and fluorination are key transformations in the synthesis of this compound. If a precursor molecule lacking one of the required halogens is synthesized, selective halogenation becomes a critical step.

Direct C-H fluorination of pyridines can be challenging but is an area of active research. google.com More traditional methods often involve diazotization of an aminopyridine followed by a Sandmeyer-type reaction or the use of reagents like Selectfluor. For the introduction of the fluorine at the 4-position, a precursor such as 2-chloro-6-methoxy-4-aminopyridine could be subjected to a Balz-Schiemann reaction.

Chlorination can be achieved using various reagents, such as N-chlorosuccinimide (NCS) or chlorine gas. The regioselectivity of the chlorination would depend on the electronic nature of the existing substituents on the pyridine ring. For instance, starting with 4-fluoro-6-methoxypyridine, direct chlorination would likely occur at one of the vacant positions, and achieving selectivity for the 2-position might require specific reaction conditions or the use of a directing group. A more common approach is the conversion of a pyridone to a chloropyridine using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). libretexts.org

Methoxylation Reaction Mechanisms

The introduction of the methoxy group is a crucial step in the synthesis. As mentioned in the SNAr section, this is typically achieved by the reaction of a halopyridine with a methoxide source. The mechanism of this reaction involves the nucleophilic attack of the methoxide ion on the electron-deficient carbon atom of the pyridine ring bearing a leaving group (e.g., chlorine). This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent loss of the leaving group restores the aromaticity of the pyridine ring, yielding the methoxylated product.

The efficiency of the methoxylation reaction is influenced by several factors, including the nature of the leaving group, the position of the leaving group on the pyridine ring, and the reaction conditions (solvent, temperature). Generally, leaving groups at the 2- and 4-positions are more readily displaced due to the effective stabilization of the negative charge in the Meisenheimer intermediate by the ring nitrogen. stackexchange.com

Catalytic and Asymmetric Synthesis Considerations

The synthesis of highly substituted pyridine derivatives such as this compound often requires advanced chemical strategies to ensure regioselectivity and efficiency. Modern synthetic approaches increasingly rely on catalytic methods, particularly those involving transition metals, to construct the complex pyridine core. Furthermore, while the target molecule itself is achiral, the principles of asymmetric synthesis are crucial for creating a vast array of structurally related chiral pyridine compounds that are significant in medicinal chemistry.

Transition Metal-Catalyzed Coupling in Precursor Synthesis

The construction of polysubstituted pyridines frequently involves the sequential introduction of functional groups onto a pre-existing pyridine ring. Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex precursors. nih.govsci-hub.se Palladium and copper-based catalysts are particularly prominent in this area. nih.govbeilstein-journals.orgrsc.org

A common strategy for synthesizing a molecule like this compound would involve starting with a di- or tri-halogenated pyridine and selectively functionalizing it. For instance, a 2,4-dichloropyridine derivative could serve as a key intermediate. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Kumada couplings, allow for the regioselective substitution of halogen atoms. acs.orgnih.gov

Research has demonstrated the ability to control selectivity in the coupling of dihaloheteroarenes. For example, by using sterically hindered N-heterocyclic carbene (NHC) ligands like IPr, palladium catalysts can direct cross-coupling reactions to the C4 position of 2,4-dichloropyridines with high selectivity, leaving the C2 chloride available for subsequent transformations. nih.gov This C4-selectivity is crucial for building the desired substitution pattern. This method is effective for installing a variety of aryl, heteroaryl, and alkyl groups using organoboron, organozinc, and organomagnesium reagents. nih.gov

Copper-catalyzed reactions also offer efficient pathways for functionalizing the pyridine ring. These methods can be used for C-H functionalization, allowing for the direct introduction of new groups without the need for pre-halogenation. nih.govacs.orgresearchgate.net For instance, copper-catalyzed methods have been developed for the meta-selective C-H arylation of pyridines. researchgate.net Such strategies provide alternative routes to highly decorated pyridine precursors.

The table below summarizes representative transition metal-catalyzed coupling reactions that are instrumental in the synthesis of functionalized pyridine precursors.

| Catalyst System | Reaction Type | Substrates | Product Type | Key Features & Yields |

| Pd(OAc)₂ / PPh₃ | Intramolecular C-H Arylation | N-(2-bromophenyl)quinoline-2-carboxamide | Fused Polycyclic Heteroaromatics | High yields (up to 94%) for cyclization onto the pyridine ring. beilstein-journals.org |

| Pd/IPr | C4-Selective Suzuki Coupling | 2,4-Dichloropyridines, Arylboronic acids | 2-Chloro-4-arylpyridines | Good yields; high selectivity for C4 position over the more conventionally reactive C2 position. nih.gov |

| Pd/IPr | C4-Selective Kumada/Negishi Coupling | 2,4-Dichloropyridines, Grignard/Organozinc reagents | 2-Chloro-4-alkyl/heteroaryl-pyridines | Effective for installing alkyl and heteroaryl groups that are challenging with Suzuki coupling. nih.gov |

| Cu(OTf)₂ | meta-Selective C-H Arylation | Pyridines, Aryl-I(III) reagents | meta-Arylpyridines | Utilizes bench-stable dearomatized intermediates to achieve meta-selectivity. researchgate.net |

| CuI | Multicomponent Coupling | Pyridines, Terminal Alkynes, Acid Chlorides | 1,2-Dihydropyridine derivatives | Forms functionalized heterocycles in a one-step, regioselective manner. acs.org |

Chiral Auxiliary or Catalyst Applications for Related Structures

Asymmetric synthesis is paramount for producing enantiomerically pure compounds, a common requirement for pharmaceuticals and biologically active molecules. researchgate.net In the context of pyridine chemistry, chirality can be introduced using either chiral catalysts or chiral auxiliaries temporarily attached to the molecule. researchgate.netwikipedia.org

Chiral Catalysts: The development of chiral ligands for transition metals has enabled a wide range of asymmetric transformations on and around the pyridine nucleus. Pyridine-based ligands themselves, such as pyridine-oxazolines (PyOx), have emerged as highly effective "privileged" ligands in asymmetric catalysis. acs.orgresearchgate.net These C₂-symmetric ligands coordinate with metals like iridium, rhodium, and palladium to create a chiral environment that directs the outcome of reactions.

For example, iridium catalysts bearing chiral pyridine-derived N,B-bidentate ligands have been successfully used for highly enantioselective C-H borylation reactions. acs.org Similarly, chiral 2,2'-bipyridine ligands have been employed in nickel-catalyzed reductive additions and carboxylations. acs.org These catalytic systems demonstrate excellent performance in securing high stereoselectivity and catalytic activity. acs.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered. wikipedia.org This strategy has been successfully applied to the synthesis of chiral pyridine derivatives.

One classic approach involves the use of auxiliaries like oxazolidinones or camphorsultam. wikipedia.org These can be attached to a functional group on the pyridine ring, and their inherent chirality blocks one face of the molecule, directing incoming reagents to the other face. Another strategy involves the use of chiral sulfoxides. The sulfoxide group can direct ortho-lithiation and subsequent reaction with an electrophile, with the stereochemistry being controlled by the chiral sulfur atom. acs.org This method allows for the asymmetric synthesis of functionalized pyridines and related diazines. acs.org

The following table details examples of how chiral catalysts and auxiliaries are used to generate chiral molecules with pyridine-related structures.

| Method | Chiral Source | Reaction Type | Substrate Type | Stereochemical Outcome (ee/dr) |

| Asymmetric Catalysis | Chiral Pyridine-Oxazoline (PyOx) Ligands | Various (e.g., Allylic Alkylation, Hydrosilylation) | Alkenes, Ketones | High enantioselectivity in numerous reactions. researchgate.net |

| Asymmetric Catalysis | Chiral [6-5-3] Fused-Ring Pyridine Ligands | Ni-catalyzed Reductive Addition/Carboxylation | Benzylic halides, CO₂ | High enantioselectivity (up to 99% ee). acs.org |

| Chiral Auxiliary | Chiral Sulfoxide | Directed ortho-Metalation-Electrophilic Quench | Pyridine and Diazine Sulfoxides | High diastereoselectivity. acs.org |

| Chiral Auxiliary | Oxazolidinones | Alkylation, Aldol Reactions | N-Acyl Pyridine derivatives | Reliable and high diastereoselectivity. wikipedia.org |

| Chiral Auxiliary | trans-2-Phenylcyclohexanol | Ene Reaction | Glyoxylate ester of the auxiliary | Good diastereomeric ratios (e.g., 10:1). wikipedia.org |

These methodologies underscore the sophisticated strategies available to synthetic chemists for the construction of complex and stereochemically defined pyridine-containing molecules.

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 4 Fluoro 6 Methoxypyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For 2-Chloro-4-fluoro-6-methoxypyridine, the two carbon-halogen bonds offer sites for such transformations, with selectivity being a key consideration.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a premier method for C-C bond formation. libretexts.org The reactivity of the halide leaving group in the oxidative addition step of the catalytic cycle is crucial for determining selectivity. The established reactivity trend is I > Br > OTf >> Cl > F. libretexts.org

Given this trend, the Suzuki-Miyaura coupling of this compound is expected to be highly regioselective. The palladium catalyst will preferentially undergo oxidative addition into the more reactive C-Cl bond at the C2 position, leaving the much more inert C-F bond at the C4 position intact. This allows for the selective synthesis of 2-aryl-4-fluoro-6-methoxypyridines. The coupling of chloropyridines generally requires robust catalytic systems, often employing electron-rich, bulky phosphine (B1218219) ligands to facilitate the challenging oxidative addition step. libretexts.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-N-heterocycles

| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Chloropyridine (B119429) | Phenylboronic acid | Pd(OAc)2 | SPhos | K3PO4 | Toluene (B28343)/H2O | 95% | nih.gov |

| 2,4-Dichloropyrimidine | Phenylboronic acid | PdCl2(dppf) | - | Na2CO3 | DME/H2O | 81% (at C4) | mdpi.com |

| 2-Chloro-5-nitropyridine | 4-Methoxyphenylboronic acid | Pd2(dba)3 | XPhos | K3PO4 | n-Butanol | 92% | nih.gov |

The Stille coupling reaction involves the palladium-catalyzed reaction between an organic halide and an organostannane (organotin) reagent. Similar to the Suzuki-Miyaura reaction, the Stille coupling's selectivity is dictated by the relative reactivity of the carbon-halogen bonds. The reactivity order of halides is identical (I > Br > Cl > F), meaning that the reaction on this compound would also be selective for the C2-Cl bond. masterorganicchemistry.com

While highly effective, the use of Stille coupling has seen some decline due to the toxicity of organotin compounds and their byproducts. libretexts.org Nevertheless, it remains a valuable synthetic method, particularly when other coupling strategies fail. The conditions typically involve a palladium source, such as Pd(PPh3)4 or PdCl2(PPh3)2, and are often run in non-polar aprotic solvents like toluene or THF, usually without the need for a base. Nickel catalysts have also been developed for cross-coupling 2-chloropyridines, offering an alternative to palladium-based systems. nih.gov

Kumada Coupling with Grignard Reagents

The Kumada coupling is a palladium- or nickel-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organo-magnesium compound (Grignard reagent) and an aryl, vinyl, or alkyl halide. sigmaaldrich.com In the case of this compound, the reaction would be anticipated to occur at the C2 position, displacing the chloride. The C-Cl bond is generally more reactive in such cross-coupling reactions than a C-F or C-O bond.

The reactivity in a Kumada coupling is influenced by the choice of catalyst, ligands, and reaction conditions. Nickel catalysts are often used for their lower cost, while palladium catalysts can offer greater functional group tolerance and milder reaction conditions. organic-chemistry.org The electron-withdrawing nature of the fluorine at C4 and the pyridine (B92270) nitrogen would likely enhance the electrophilicity of the C2 position, potentially facilitating the oxidative addition step in the catalytic cycle. However, the strong basicity and nucleophilicity of Grignard reagents can lead to side reactions, particularly with sensitive functional groups.

Table 1: Anticipated Kumada Coupling of this compound

| Grignard Reagent (R-MgX) | Catalyst System | Potential Product |

|---|---|---|

| Phenylmagnesium bromide | Pd(PPh₃)₄ or Ni(dppp)Cl₂ | 4-Fluoro-6-methoxy-2-phenylpyridine |

| Methylmagnesium chloride | Pd(PPh₃)₄ or Ni(dppp)Cl₂ | 4-Fluoro-6-methoxy-2-methylpyridine |

| Vinylmagnesium bromide | Pd(PPh₃)₄ or Ni(dppp)Cl₂ | 4-Fluoro-6-methoxy-2-vinylpyridine |

Note: This table is predictive and not based on published experimental results for this specific compound.

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgnih.gov This reaction is highly versatile, with a broad scope of amine coupling partners and a high degree of functional group tolerance. organic-chemistry.org For this compound, the amination would selectively occur at the C2 position. The choice of phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig reaction, with bulky, electron-rich ligands often providing the best results.

The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base (commonly a hindered alkoxide like sodium tert-butoxide), and reductive elimination to yield the aminated pyridine and regenerate the palladium(0) catalyst. Given the prevalence of aminated pyridine cores in pharmaceuticals, this reaction represents a key potential derivatization pathway.

Table 2: Potential Buchwald-Hartwig Amination Products of this compound

| Amine | Catalyst/Ligand System | Potential Product |

|---|---|---|

| Aniline | Pd₂(dba)₃ / XPhos | N-(4-Fluoro-6-methoxypyridin-2-yl)aniline |

| Morpholine | Pd(OAc)₂ / BINAP | 4-(4-Fluoro-6-methoxypyridin-2-yl)morpholine |

| Benzylamine | Pd₂(dba)₃ / RuPhos | N-Benzyl-4-fluoro-6-methoxypyridin-2-amine |

Note: This table is illustrative of potential outcomes and not based on specific experimental data for this compound.

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. prepchem.comresearchgate.net This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes. With this compound, the coupling would be expected at the C2 position, leading to the corresponding 2-alkynylpyridine derivative.

The reaction mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation to a palladium(II) complex that has been formed by oxidative addition of the palladium(0) catalyst to the C-Cl bond. Reductive elimination then yields the final product. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. libretexts.orgnih.gov

Table 3: Hypothetical Sonogashira Coupling of this compound

| Alkyne | Catalyst System | Potential Product |

|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 4-Fluoro-6-methoxy-2-(phenylethynyl)pyridine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | 4-Fluoro-6-methoxy-2-((trimethylsilyl)ethynyl)pyridine |

| 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | 2-(Hex-1-yn-1-yl)-4-fluoro-6-methoxypyridine |

Note: This table represents potential synthetic targets and is not based on documented reactions for this substrate.

Electrophilic Aromatic Substitution (EAS) and Related Reactions

The pyridine ring is generally electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution. The nitrogen atom deactivates the ring towards electrophiles. However, the substituents on the ring significantly influence the reactivity and regioselectivity of such reactions.

Reactivity towards Electrophiles at Pyridine Ring Positions

For this compound, the methoxy (B1213986) group at C6 is an activating group, while the chloro and fluoro groups at C2 and C4, respectively, are deactivating. The pyridine nitrogen itself is strongly deactivating. Electrophilic attack is most likely to occur at the positions most activated by the methoxy group and least deactivated by the halogens and the ring nitrogen. The C3 and C5 positions are the most likely sites for electrophilic attack. The methoxy group would direct ortho and para, activating the C5 and C3 positions (relative to the methoxy group). The combined electronic effects would need to be considered to predict the major product.

Directed Electrophilic Substitution Strategies

To achieve selective electrophilic substitution, directing groups can be employed. For instance, lithiation followed by quenching with an electrophile is a common strategy for the functionalization of pyridine rings. In the case of this compound, directed ortho-metalation could potentially be used. The methoxy group could direct lithiation to the C5 position. However, the presence of the halogens adds complexity to the regiochemical outcome of such reactions.

Other Key Derivatization Reactions

Beyond the reactions discussed, this compound could potentially undergo other transformations. For instance, the methoxy group could be cleaved using strong acids like HBr or BBr₃ to yield the corresponding pyridin-6-ol. Nucleophilic aromatic substitution (SNAr) of the fluoride (B91410) at C4 is also a possibility, although this would require a strong nucleophile and harsh reaction conditions, as the C-F bond is generally strong. The relative reactivity of the C-Cl versus the C-F bond in SNAr reactions would depend on the specific nucleophile and reaction conditions.

Reactions of the Methoxy Group

The methoxy group at the C-6 position of this compound is primarily involved in demethylation reactions, particularly under conditions that also activate the pyridine ring. While the methoxy group is generally stable, its cleavage to a hydroxyl group, forming a pyridone, is a notable transformation.

Research on analogous 4-methoxypyridine (B45360) derivatives indicates that the reaction with alkylating agents like methyl iodide can lead to the formation of N-methyl-4-pyridones. This process occurs via initial N-alkylation of the pyridine nitrogen, followed by demethylation of the methoxy group. A study investigating the effects of substituents on this reaction revealed that electron-withdrawing groups on the pyridine ring facilitate the conversion to the pyridone. researchgate.net Given that this compound possesses two electron-withdrawing substituents (chloro and fluoro), a similar reactivity pattern is anticipated.

The reaction of 4-methoxypyridine with methyl iodide in the absence of a solvent typically yields the 4-methoxy-1-methylpyridin-1-ium salt. However, the presence of solvents like acetone, toluene, or DMF promotes the subsequent demethylation to form the 1-methylpyridin-4-one. researchgate.net For instance, when 4-methoxypyridine was treated with methyl iodide in DMF, only the 1-methylpyridone product was observed. researchgate.net

The general mechanism involves the initial attack of the pyridine nitrogen on the methyl iodide, forming a pyridinium (B92312) salt. The iodide anion can then attack the methyl group of the methoxy substituent in an SN2 reaction, leading to the formation of the pyridone and methyl iodide. The presence of electron-withdrawing groups makes the pyridinium ring more electron-deficient, which enhances the electrophilicity of the methoxy carbon, thereby facilitating the nucleophilic attack by the iodide ion.

The following table summarizes the conversion of various substituted 4-methoxypyridines to their corresponding N-methylpyridones, illustrating the influence of substituents and solvents on this transformation.

| Substrate (1) | Conditions | Product(s) | Ratio (Pyridinium Salt : Pyridone) | Reference |

|---|---|---|---|---|

| 4-Methoxypyridine | MeI, no solvent, 12 h | 4-Methoxy-1-methylpyridin-1-ium iodide | Salt only | researchgate.net |

| 4-Methoxypyridine | MeI, Acetone, reflux, 12 h | 4-Methoxy-1-methylpyridin-1-ium iodide + 1-Methylpyridin-4-one | ~1:1 | researchgate.net |

| 4-Methoxypyridine | MeI, DMF, reflux, 12 h | 1-Methylpyridin-4-one | Pyridone only | researchgate.net |

| 3-Fluoro-4-methoxypyridine | MeI, no solvent, 12 h | 3-Fluoro-1-methylpyridin-4-one | Pyridone only | researchgate.net |

| 2-Chloro-4-methoxypyridine | MeI, no solvent, 48 h | 2-Chloro-4-methoxy-1-methylpyridinium iodide + 2-Chloro-1-methylpyridin-4-one | ~1:1 | researchgate.net |

This reactivity highlights that while the methoxy group itself is not exceptionally labile, its cleavage can be readily induced following activation of the heterocyclic ring system. It is also noted that the methoxy group is significantly less susceptible to direct nucleophilic aromatic substitution compared to the halogen atoms on the pyridine ring. youtube.com

Reactions of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom in this compound provides a site for electrophilic attack, leading to reactions such as alkylation and N-oxide formation. The nucleophilicity of this nitrogen is, however, attenuated by the inductive electron-withdrawing effects of the chloro and fluoro substituents at the C-2 and C-4 positions, respectively.

N-Alkylation

As discussed in the previous section, the pyridine nitrogen can be readily alkylated. The reaction of substituted 4-methoxypyridines with methyl iodide serves as a prime example of N-alkylation, yielding 1-methylpyridinium salts. researchgate.net In the case of 2-chloro-4-methoxypyridine, reaction with methyl iodide under neat conditions afforded a mixture of the N-methylated pyridinium salt and the subsequent demethylated pyridone. researchgate.net This confirms that the nitrogen atom is sufficiently nucleophilic to react with alkyl halides.

N-Oxide Formation

The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common and important transformation in pyridine chemistry. This reaction enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution and is a key step in the synthesis of many functionalized pyridines. nih.gov

Various oxidizing agents can be employed for this purpose. A widely used reagent is m-chloroperoxybenzoic acid (mCPBA) in a solvent like dichloromethane (B109758) (DCM). Patents describe the successful N-oxidation of structurally related pyridines, such as 4-methoxypyridine and 2-chloro-5-methylpyridine, using mCPBA at room temperature. google.com Another effective method involves the use of hydrogen peroxide, often in the presence of a catalyst. For instance, 2-chloropyridine can be converted to its N-oxide in high yield using hydrogen peroxide with a mesoporous molecular sieve (MCM-41) as a catalyst. google.com Other reagents like sodium perborate (B1237305) in acetic acid or urea-hydrogen peroxide adduct (UHP) are also known to effectively oxidize nitrogen heterocycles to their N-oxides. organic-chemistry.org

Given these precedents, this compound is expected to undergo oxidation at the nitrogen atom under similar conditions to furnish the corresponding N-oxide.

The table below summarizes reaction conditions for the N-oxidation of related substituted pyridines.

| Substrate | Reagent(s) | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxypyridine | m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (DCM) | 0-25°C, 24 h | 4-Methoxypyridine N-oxide | 90% | google.com |

| 2-Chloro-5-methylpyridine | m-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane (DCM) | 0-25°C, 24 h | 2-Chloro-5-methylpyridine-N-oxide | 92% | google.com |

| 2-Chloropyridine | Hydrogen Peroxide (H₂O₂) | None (Catalyst used) | 80°C, 5.5 h | 2-Chloropyridine N-oxide | 98% | google.com |

These reactions underscore the accessibility of the pyridine nitrogen in halogenated methoxypyridines for synthetic elaboration, providing a pathway to a variety of other functionalized derivatives.

Strategic Applications of 2 Chloro 4 Fluoro 6 Methoxypyridine in Complex Organic Synthesis

Utility as a Versatile Synthetic Building Block

Halogenated and methoxy-substituted pyridines are recognized for their utility as versatile building blocks in organic synthesis. The presence of reactive sites—the chloro and fluoro groups—and the activating effect of the methoxy (B1213986) group would theoretically allow "2-Chloro-4-fluoro-6-methoxypyridine" to participate in a variety of chemical transformations.

Precursor in Heterocyclic Scaffold Construction

Generally, functionalized pyridines serve as key precursors in the construction of more complex heterocyclic scaffolds. The chlorine and fluorine atoms on the pyridine (B92270) ring can be targeted for displacement in nucleophilic substitution reactions, while the pyridine nitrogen can be involved in cyclization reactions. This would enable the formation of fused ring systems or the introduction of diverse substituents, leading to a wide array of novel heterocyclic compounds.

Intermediate in Advanced Fine Chemical Synthesis

Pyridine derivatives are crucial intermediates in the synthesis of fine chemicals, including pharmaceuticals, agrochemicals, and materials. cheminovas.com A compound like "this compound" could theoretically be a valuable intermediate due to its multiple functional groups, which allow for sequential and regioselective reactions to build complex molecular architectures.

Design and Synthesis of Advanced Pyridine Derivatives

The functional groups present in "this compound" would offer multiple avenues for the design and synthesis of advanced pyridine derivatives with tailored properties.

Construction of Biologically Relevant Pyridine Motifs

The pyridine ring is a common motif in many biologically active compounds. By strategically modifying the chloro, fluoro, and methoxy groups of "this compound," it would be possible to synthesize a library of pyridine derivatives for screening against various biological targets. The specific substitution pattern could influence the compound's pharmacokinetic and pharmacodynamic properties.

Development of Novel Organometallic Ligands Derived from the Compound

Pyridine-based ligands are widely used in organometallic chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents can be modified to tune the electronic and steric properties of the resulting ligand. "this compound" could serve as a starting material for the synthesis of novel ligands for various catalytic applications.

Multi-component Reactions and Combinatorial Approaches

Multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules in a single step. bohrium.com Combinatorial chemistry often utilizes versatile building blocks to generate large libraries of compounds for high-throughput screening. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Fluoro 6 Methoxypyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For 2-Chloro-4-fluoro-6-methoxypyridine, a multi-faceted NMR approach, including ¹H, ¹³C, and ¹⁹F NMR, is essential for a comprehensive structural elucidation.

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons.

The aromatic region would likely display two signals corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methoxy group. The proton at the C-3 position is expected to appear as a doublet due to coupling with the fluorine atom at the C-4 position (³J-coupling). The proton at the C-5 position would also likely appear as a doublet, coupling to the fluorine at C-4 (⁴J-coupling), though this coupling might be smaller.

The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically in the upfield region of the spectrum (around 3.9-4.0 ppm), as they are shielded and have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.8 - 7.2 | Doublet (d) | ~2-4 Hz (³JH-F) |

| H-5 | 6.5 - 6.9 | Doublet (d) | ~1-3 Hz (⁴JH-F) |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | - |

Note: The predicted values are based on the analysis of related structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

The carbon atoms attached to the electronegative chlorine, fluorine, and oxygen atoms (C-2, C-4, and C-6) are expected to be significantly deshielded and thus appear at lower fields (higher ppm values). The C-2 and C-6 carbons will also be influenced by the nitrogen atom in the pyridine ring. The carbon of the methoxy group will appear in the upfield region. The presence of fluorine will cause splitting of the signals for the carbons it is directly attached to (C-4, ¹JC-F) and those that are two or three bonds away (C-3 and C-5, ²JC-F and ³JC-F respectively).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | 150 - 155 | Singlet or small doublet |

| C-3 | 100 - 110 | Doublet (²JC-F) |

| C-4 | 160 - 170 | Doublet (¹JC-F) |

| C-5 | 95 - 105 | Doublet (³JC-F) |

| C-6 | 160 - 165 | Singlet or small doublet |

| -OCH₃ | 50 - 60 | Singlet |

Note: The predicted values are based on the analysis of related structures and general principles of NMR spectroscopy. Actual experimental values may vary. For instance, in 4-methoxypyridine (B45360), the carbon attached to the methoxy group appears at a distinct chemical shift chemicalbook.com. Similarly, the carbons in 2-chloro-6-(trifluoromethyl)pyridine (B1580974) show characteristic shifts due to the substituents chemicalbook.com.

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to characterize fluorine-containing compounds. Since this compound contains a single fluorine atom, the ¹⁹F NMR spectrum is expected to show one main signal. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring.

The multiplicity of the ¹⁹F signal will be determined by its coupling to the neighboring protons. It is expected to appear as a doublet of doublets due to coupling with the H-3 and H-5 protons. The magnitude of the coupling constants (JF-H) provides valuable structural information.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

To definitively establish the structure of this compound, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a detailed map of the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the signals of the H-3 and H-5 protons, confirming their through-bond proximity, although the coupling is through the fluorine atom and might be weak or absent depending on the coupling constant.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.eduemerypharma.com An HSQC spectrum would show correlations between the H-3 signal and the C-3 carbon signal, the H-5 signal and the C-5 carbon signal, and the methoxy proton signal with the methoxy carbon signal. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). columbia.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, the methoxy protons would show a correlation to the C-6 carbon, and the H-3 proton would show correlations to C-2, C-4, and C-5, thus confirming the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₆H₅ClFNO), the expected exact mass can be calculated with high accuracy. The presence of chlorine would be indicated by a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio). This accurate mass measurement is a crucial step in confirming the identity of the synthesized compound. For instance, the NIST WebBook provides mass spectral data for the related compound 2-Chloro-4-trifluoromethylpyridine, which can serve as a reference for understanding the fragmentation of similar structures nist.gov.

By combining the detailed structural insights from various NMR techniques with the precise molecular formula confirmation from HRMS, a complete and unambiguous characterization of this compound can be achieved.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. nih.govwikipedia.org In the analysis of this compound, the precursor ion, the protonated molecule [M+H]⁺, is first isolated. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure.

The fragmentation pathways of halogenated and methoxy-substituted aromatic compounds are well-documented and can be used to predict the behavior of this compound. miamioh.edunih.gov The presence of chlorine and fluorine isotopes (³⁵Cl/³⁷Cl) would lead to characteristic isotopic patterns for chlorine-containing fragments, with an intensity ratio of approximately 3:1 for the M and M+2 peaks. docbrown.info

Predicted Fragmentation Pathways:

A primary fragmentation event would likely involve the loss of the methoxy group as a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). Another probable fragmentation is the loss of a chlorine radical (•Cl) or hydrogen chloride (HCl). The pyridine ring itself can undergo cleavage, leading to smaller charged fragments.

Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Predicted Fragment (m/z) |

| [M+H]⁺ | [M+H - •CH₃]⁺ | •CH₃ (15 Da) | [M-14]⁺ |

| [M+H]⁺ | [M+H - CH₂O]⁺ | CH₂O (30 Da) | [M-29]⁺ |

| [M+H]⁺ | [M+H - •Cl]⁺ | •Cl (35/37 Da) | [M-34]⁺ / [M-36]⁺ |

| [M+H]⁺ | [M+H - HCl]⁺ | HCl (36/38 Da) | [M-35]⁺ / [M-37]⁺ |

Note: The table presents predicted fragmentation based on general principles of mass spectrometry for similar compounds. Actual experimental data may vary.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. researchgate.net For this compound, the spectra would be characterized by vibrations of the pyridine ring and its substituents.

Pyridine Ring Vibrations: The pyridine ring exhibits characteristic stretching and bending vibrations. C-C and C-N stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. researchgate.net Ring breathing modes, which are sensitive to the nature and position of substituents, are also expected. researchgate.net

Substituent Vibrations:

C-Cl Stretching: The C-Cl stretching vibration is expected to appear in the 800-600 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration is typically strong and appears in the 1400-1000 cm⁻¹ region.

C-O (Methoxy) Stretching: Asymmetric and symmetric C-O-C stretching vibrations of the methoxy group are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations appear in the 900-700 cm⁻¹ region. Methyl C-H stretching and bending vibrations from the methoxy group will also be present.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C-C/C-N Ring Stretch | 1600 - 1400 |

| C-F Stretch | 1400 - 1000 |

| C-O (Methoxy) Asymmetric Stretch | ~1250 |

| C-O (Methoxy) Symmetric Stretch | ~1050 |

| C-Cl Stretch | 800 - 600 |

| Aromatic C-H Out-of-plane Bend | 900 - 700 |

Note: These are predicted frequency ranges based on data for similar substituted pyridines and may vary in the actual experimental spectra.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, studies on related fluorinated pyridine derivatives can offer insights into the expected molecular geometry and crystal packing. acs.org

Expected Molecular Geometry: The pyridine ring is expected to be planar. The bond lengths and angles will be influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine and fluorine atoms and the electron-donating nature of the methoxy group will affect the C-C, C-N, C-Cl, C-F, and C-O bond lengths. For instance, electron-donating groups can lead to an increase in electron density around the metal center in coordinated complexes. nih.gov

Table 3: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Bond Length (Å) | C-Cl: ~1.74, C-F: ~1.35, C-O: ~1.36 |

| Key Bond Angle (°) | C-C-C (ring): ~118-122 |

| Intermolecular Interactions | Halogen bonding, Hydrogen bonding, π-π stacking |

Note: This table presents hypothetical data based on the analysis of similar structures. Experimental determination is required for accurate crystallographic parameters.

Electronic Spectroscopy (UV-Vis) for Electronic Structure and Conjugation Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions. rsc.orgaip.orgresearchgate.netorientjchem.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic ring. They are typically intense and occur at shorter wavelengths.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atom or the oxygen of the methoxy group) to a π* antibonding orbital. These transitions are generally less intense than π → π* transitions and occur at longer wavelengths.

The positions of the absorption maxima (λ_max) are sensitive to the substituents on the pyridine ring and the solvent used for the measurement. The chloro, fluoro, and methoxy groups can cause shifts in the absorption bands (bathochromic or hypsochromic shifts) due to their electronic effects. Solvent polarity can also influence the position of the n → π* transitions, often leading to a blue shift (hypsochromic shift) in polar solvents due to the stabilization of the non-bonding orbital. aip.org

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Predicted λ_max Range (nm) | Molar Absorptivity (ε) |

| π → π | 200 - 280 | High |

| n → π | 270 - 350 | Low |

Note: The predicted λ_max ranges are based on spectroscopic data of other substituted pyridines. The actual values will depend on the specific electronic environment of the molecule and the solvent used.

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

A comprehensive review of published scientific literature reveals a notable absence of specific computational chemistry and theoretical investigations focused exclusively on the chemical compound this compound. While extensive computational studies have been conducted on various substituted pyridines, including those with chloro, fluoro, and methoxy groups, this particular combination of substituents on the pyridine ring has not been the subject of dedicated research articles that would provide the detailed data necessary to construct an in-depth analysis as outlined.

Computational chemistry is a powerful tool for understanding and predicting the behavior of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods are routinely used to calculate ground state properties, electronic structures, and reaction pathways. For a molecule like this compound, such studies would provide valuable insights into its reactivity, stability, and potential applications.

For instance, DFT calculations could elucidate the electron distribution within the molecule, highlighting the most likely sites for nucleophilic or electrophilic attack. This is particularly relevant for understanding reactions like Nucleophilic Aromatic Substitution (SNAr), a common reaction for halogenated pyridines. Computational modeling of SNAr pathways for similar molecules has been performed, often identifying the transition states and intermediates to predict reaction rates and regioselectivity.

Similarly, ab initio methods, which are computationally more intensive but can offer higher accuracy, would be invaluable for benchmarking the results from DFT and for obtaining precise electronic structure information. Conformational analysis and molecular dynamics simulations would shed light on the molecule's flexibility and its behavior in different solvent environments over time.

Furthermore, computational investigations into the catalytic cycles of cross-coupling reactions involving substituted pyridines are a vibrant area of research. These studies help in understanding the role of the catalyst, the substrate, and the various intermediates, leading to the optimization of reaction conditions.

Although specific data for this compound is not available, the principles of these computational methods are well-established. Research on analogous compounds, such as 2-chloro-6-methoxypyridine (B123196) and other di-substituted pyridines, demonstrates the utility of these theoretical approaches. These studies often involve the calculation of molecular geometries, vibrational frequencies, and electronic properties, which are then compared with experimental data where possible.

The investigation of reaction mechanisms, particularly SNAr, in substituted pyridines often involves calculating the activation energies for nucleophilic attack at different positions on the ring. researchgate.net These calculations help in predicting which halogen is more likely to be displaced and how the substituents influence the reaction rate.

Without dedicated studies on this compound, any attempt to provide specific data tables or detailed research findings would be speculative. The scientific community has yet to publish a focused computational analysis of this particular compound. Therefore, a detailed article adhering to the requested structure and content cannot be generated at this time.

Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Fluoro 6 Methoxypyridine

Molecular Orbital Analysis and Reactivity Prediction

Molecular orbital theory is a fundamental component of computational chemistry, providing deep insights into the electronic structure and chemical reactivity of molecules. For 2-Chloro-4-fluoro-6-methoxypyridine, such an analysis would be crucial in understanding its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of these orbitals and the HOMO-LUMO gap are key indicators of a molecule's kinetic stability and reactivity.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the location of the most energetic electrons and acts as an electron donor. In a potential reaction, the HOMO of this compound would likely be involved in interactions with electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is capable of accepting electrons. It indicates the regions where the molecule is susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

A thorough computational study would calculate the energies of the HOMO, LUMO, and the resulting energy gap for this compound. However, at present, there is no published data available for these specific values.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | Data not available | Indicates electron-donating ability |

| ELUMO | Data not available | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Correlates with chemical stability and reactivity |

Note: This table is for illustrative purposes only. The values are not based on actual computational results as none are publicly available.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution.

Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, these would likely be centered around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group due to their high electronegativity.

Positive Potential Regions (Blue): These regions are electron-deficient and are prone to nucleophilic attack. These would be expected around the hydrogen atoms and potentially near the carbon atoms bonded to the electronegative halogen and oxygen atoms.

An MEP analysis would provide a detailed map of the charge landscape of this compound, offering predictions about its intermolecular interactions and sites of reaction. Specific values for the maxima and minima of the electrostatic potential are determined through computational calculations, which have not been published for this compound.

Emerging Research Frontiers and Challenges for 2 Chloro 4 Fluoro 6 Methoxypyridine

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine (B92270) derivatives to minimize environmental impact and improve safety. For a molecule like 2-Chloro-4-fluoro-6-methoxypyridine, this involves developing synthetic routes with high atom economy, using less hazardous solvents and reagents, and employing renewable resources where possible.

Recent research in pyridine synthesis has highlighted the use of multicomponent reactions (MCRs) as a sustainable approach. acs.org MCRs allow for the construction of complex molecules in a single step from three or more reactants, which reduces waste and energy consumption. acs.org While a specific MCR for this compound is not yet prominent in the literature, the development of novel MCRs for polysubstituted pyridines is an active area of research. nih.gov

Another green approach is the use of renewable feedstocks. For instance, studies have demonstrated the production of pyridines from glycerol (B35011), a byproduct of biodiesel production, and ammonia (B1221849) over zeolite catalysts. rsc.org This thermo-catalytic process offers a sustainable alternative to traditional petroleum-based starting materials. rsc.org The adaptation of such methods to produce highly functionalized pyridines like the one is a key future challenge.

The use of eco-friendly and reusable catalysts is also a cornerstone of green pyridine synthesis. acs.org For example, surface-modified vials with immobilized catalysts have been shown to be effective for the synthesis of 2,4,6-trisubstituted pyridines, offering advantages in terms of catalyst stability and reusability. acs.org

| Green Chemistry Approach | Application to Pyridine Synthesis | Potential for this compound |

| Multicomponent Reactions (MCRs) | Efficient, one-pot synthesis of substituted pyridines. acs.org | Development of a specific MCR could streamline its synthesis. |

| Renewable Feedstocks | Synthesis of pyridines from glycerol and ammonia. rsc.org | Adapting this process could provide a sustainable route. |

| Reusable Catalysts | Use of surface-modified PET@UiO-66 vials. acs.org | Could lead to more cost-effective and environmentally friendly production. |

| Ultrasound Technology | Green and efficient synthesis of pyridine derivatives. acs.org | Potential for faster and more energy-efficient synthesis. |

Flow Chemistry and Continuous Processing for Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods for the synthesis of chemical compounds, particularly in terms of safety, scalability, and process control. nih.govresearchgate.net The use of flow reactors for the production of pyridines and their derivatives is a rapidly growing area of research. researchgate.netbeilstein-journals.orgnih.gov

For a compound like this compound, which may involve hazardous reagents or exothermic reactions during its synthesis, flow chemistry provides a much safer operating environment. rsc.orgacs.org The small reaction volumes within the flow reactor minimize the risk of runaway reactions and allow for precise temperature control. nih.gov This is particularly relevant for halogenation reactions, which are often highly exothermic. rsc.org

The scalability of flow processes is another major advantage. researchgate.net A reaction optimized on a laboratory-scale flow reactor can often be scaled up for industrial production by simply running the reactor for a longer period or by using multiple reactors in parallel. This predictability is a significant benefit over batch processes, where scaling up can often lead to unforeseen challenges. researchgate.net

| Feature of Flow Chemistry | Advantage | Relevance to this compound Production |

| Enhanced Safety | Small reaction volumes, precise temperature control. nih.gov | Safer handling of potentially hazardous halogenation and other reactions. |

| Process Intensification | Integration of multiple reaction steps. nih.gov | Streamlined synthesis with reduced waste and manual handling. |

| Improved Scalability | Predictable scale-up from lab to industrial production. researchgate.netresearchgate.net | Facilitates the transition from research to commercial manufacturing. |

| Increased Efficiency | Higher yields and faster reaction times. nih.gov | More cost-effective and resource-efficient production. |

Chemo- and Regioselective Transformations of Polyfunctionalized Pyridines

The presence of three distinct functional groups (chloro, fluoro, and methoxy) on the pyridine ring of this compound presents both an opportunity and a challenge for chemists. The ability to selectively functionalize one position without affecting the others is crucial for its use as a versatile building block.

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing chloro and fluoro substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The relative reactivity of the leaving groups is a key factor in achieving regioselectivity. For instance, in related systems, the order of reactivity in palladium-catalyzed cross-coupling reactions has been shown to be -Br > -OSO2F > -Cl. nih.gov This differential reactivity can be exploited to perform sequential cross-coupling reactions at different positions.

Recent advances in C-H functionalization offer a powerful tool for the direct derivatization of pyridines, often with high regioselectivity. nih.govrsc.orgresearchgate.net While the inherent electronic properties of pyridine often favor functionalization at the C2 and C4 positions, innovative strategies are emerging for meta-C-H functionalization. analytik.newsnih.gov For this compound, the remaining C-H positions (C3 and C5) could potentially be functionalized using these modern methods.

The development of building blocks that allow for the regioselective synthesis of polysubstituted pyridines is also a significant area of research. For example, 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine has been reported as a versatile intermediate for the synthesis of 2,3,5-trisubstituted pyridines. acs.org Such strategies could be adapted for the synthesis of derivatives of this compound.

| Transformation Type | Key Considerations for Selectivity | Example Application |

| Nucleophilic Aromatic Substitution (SNAr) | Leaving group ability (e.g., Cl vs. F), position on the ring. nih.gov | Sequential reaction of different nucleophiles at C2 and C4. |

| Palladium-Catalyzed Cross-Coupling | Differential reactivity of halogens and other leaving groups. nih.gov | Stepwise introduction of aryl or alkyl groups. |

| C-H Functionalization | Use of directing groups or specific catalysts to control regioselectivity. nih.govanalytik.news | Direct introduction of functional groups at C3 or C5. |

| Pyridyne Intermediates | Generation and trapping of pyridynes to achieve difunctionalization. nih.govproquest.com | Synthesis of 3,4-disubstituted pyridine derivatives. |

Integration into Automated Synthesis and High-Throughput Experimentation

Automated synthesis and high-throughput experimentation (HTE) are revolutionizing the field of drug discovery and materials science by enabling the rapid synthesis and screening of large libraries of compounds. sygnaturediscovery.comresearchgate.netyoutube.com For a versatile building block like this compound, these technologies offer a powerful platform for exploring its chemical space and identifying derivatives with desired properties.

Automated synthesis platforms can be programmed to perform a series of reactions in a parallel or sequential manner, significantly accelerating the process of generating a library of derivatives. sigmaaldrich.commedium.com For example, an automated platform could be used to react this compound with a diverse set of amines, boronic acids, or other reagents to quickly generate a large number of novel compounds. diamond.ac.uk

HTE allows for the rapid screening of these compound libraries for biological activity or other properties of interest. nih.gov This is often done in microtiter plates, where hundreds or even thousands of experiments can be performed simultaneously. youtube.com The data generated from HTE can then be used to identify "hits" that can be further optimized.

The combination of automated synthesis and HTE is particularly powerful for structure-activity relationship (SAR) studies. By systematically varying the substituents on the this compound core and screening the resulting compounds, researchers can quickly gain insights into how different chemical modifications affect the desired properties.

| Technology | Application in Pyridine Chemistry | Benefit for this compound |

| Automated Synthesis | Rapid generation of compound libraries. sigmaaldrich.comchemrxiv.org | Efficiently explore the chemical space around the core structure. |

| High-Throughput Experimentation (HTE) | Parallel screening of compounds for activity. sygnaturediscovery.comresearchgate.net | Quickly identify derivatives with desired biological or material properties. |

| Robotics and Liquid Handling | Precise and automated dispensing of reagents. youtube.com | Increased reproducibility and reduced human error in library synthesis. |

| Data Analysis Software | Management and analysis of large datasets from HTE. sygnaturediscovery.com | Facilitates the identification of hits and SAR trends. |

Future Directions in Pyridine Ring Functionalization and Derivatization

The field of pyridine chemistry is constantly evolving, with new methods for functionalization and derivatization being developed at a rapid pace. These future directions will undoubtedly expand the synthetic utility of this compound.

One of the most significant areas of future research is the continued development of highly regioselective C-H functionalization methods. nih.govrsc.org The ability to selectively introduce a wide range of functional groups at any desired position on the pyridine ring would be a major breakthrough. This includes the development of novel directing groups and catalysts that can overcome the inherent reactivity patterns of the pyridine nucleus. researchgate.net

Photocatalysis is another emerging area that holds great promise for pyridine functionalization. nih.gov Light-driven reactions often proceed under mild conditions and can enable transformations that are difficult to achieve with traditional thermal methods. The application of photoredox catalysis to the derivatization of this compound could open up new avenues for its use in synthesis.

The development of novel "skeletal editing" strategies is also a key future direction. analytik.news These methods allow for the insertion, deletion, or swapping of atoms within the pyridine ring itself, providing a powerful tool for creating novel heterocyclic scaffolds.

Finally, the integration of computational chemistry with experimental synthesis will play an increasingly important role. Predictive models can be used to guide the design of new derivatives and to anticipate their properties, which can help to streamline the discovery process.

Challenges in Scale-Up and Industrial Application of Research Findings

While academic research continues to generate innovative methods for the synthesis and functionalization of pyridines, the translation of these findings to an industrial scale presents a number of challenges. For a compound like this compound, these challenges must be addressed to ensure its cost-effective and safe production for commercial applications.

One of the primary challenges is the cost and availability of starting materials and reagents. businesswire.com Many of the novel catalysts and reagents used in modern synthetic methods can be expensive, which may not be economically viable for large-scale production. researchgate.net Therefore, there is a need to develop processes that utilize cheaper and more readily available materials.

Safety is another major concern, especially when dealing with hazardous reagents or highly exothermic reactions. rsc.org While flow chemistry can mitigate some of these risks, careful process safety studies are still required before a process can be implemented on an industrial scale. nih.gov

Process robustness and reproducibility are also critical for industrial applications. A reaction that works well on a small laboratory scale may not perform as expected when scaled up. researchgate.net This can be due to issues with mixing, heat transfer, or the accumulation of impurities. Therefore, significant process development and optimization are often required to ensure a robust and reliable manufacturing process.

Finally, regulatory hurdles and environmental considerations can also be significant challenges. businesswire.com Industrial processes must comply with strict regulations regarding waste disposal and emissions. The development of greener and more sustainable processes is therefore not only environmentally responsible but also economically advantageous in the long run.

| Challenge | Description | Impact on this compound |

| Cost of Goods | High cost of starting materials, catalysts, and reagents. businesswire.com | Can make the final product too expensive for commercial use. |

| Process Safety | Handling of hazardous materials and exothermic reactions. rsc.org | Requires significant investment in safety infrastructure and procedures. |

| Scalability | Difficulty in translating lab-scale results to industrial production. researchgate.net | Can lead to lower yields, impurities, and process failures. |

| Regulatory Compliance | Meeting stringent environmental and safety regulations. businesswire.com | Adds complexity and cost to the manufacturing process. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。